N-Boc-N-desmethyl Zopiclone-d8 N-Boc-N-desmethyl Zopiclone-d8 Labeled Zopiclone intermediate.

Brand Name: Vulcanchem
CAS No.: 1246820-47-2
VCID: VC0030827
InChI: InChI=1S/C21H23ClN6O5/c1-21(2,3)33-20(31)27-10-8-26(9-11-27)19(30)32-18-16-15(23-6-7-24-16)17(29)28(18)14-5-4-13(22)12-25-14/h4-7,12,18H,8-11H2,1-3H3/i8D2,9D2,10D2,11D2
SMILES: CC(C)(C)OC(=O)N1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl
Molecular Formula: C21H23ClN6O5
Molecular Weight: 482.951

N-Boc-N-desmethyl Zopiclone-d8

CAS No.: 1246820-47-2

Cat. No.: VC0030827

Molecular Formula: C21H23ClN6O5

Molecular Weight: 482.951

* For research use only. Not for human or veterinary use.

N-Boc-N-desmethyl Zopiclone-d8 - 1246820-47-2

Specification

CAS No. 1246820-47-2
Molecular Formula C21H23ClN6O5
Molecular Weight 482.951
IUPAC Name 4-O-tert-butyl 1-O-[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 2,2,3,3,5,5,6,6-octadeuteriopiperazine-1,4-dicarboxylate
Standard InChI InChI=1S/C21H23ClN6O5/c1-21(2,3)33-20(31)27-10-8-26(9-11-27)19(30)32-18-16-15(23-6-7-24-16)17(29)28(18)14-5-4-13(22)12-25-14/h4-7,12,18H,8-11H2,1-3H3/i8D2,9D2,10D2,11D2
Standard InChI Key WCXISODDJDGVCJ-JNJBWJDISA-N
SMILES CC(C)(C)OC(=O)N1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl

Introduction

Chemical Identity and Properties

N-Boc-N-desmethyl Zopiclone-d8 is characterized by specific chemical and physical properties that distinguish it from related compounds. This deuterated analog plays a significant role in pharmaceutical analysis due to its unique structural characteristics.

Basic Identifiers and Physical Properties

The compound is identified by the following properties:

PropertyValue
CAS Number1246820-47-2
Molecular FormulaC21H15D8ClN6O5
Molecular Weight482.95 g/mol
Storage ConditionRoom temperature
Physical StateSolid
Purity (typical)≥95%

The molecular structure incorporates eight deuterium atoms strategically positioned within the piperazine ring, creating a mass difference that makes this compound particularly useful for mass spectrometry applications .

Structural Characteristics and Nomenclature

N-Boc-N-desmethyl Zopiclone-d8 is derived from N-desmethyl Zopiclone with two key modifications:

  • Eight hydrogen atoms replaced with deuterium atoms

  • Addition of a tert-butoxycarbonyl (Boc) protective group on the nitrogen atom

The IUPAC name for this compound is 4-O-tert-butyl 1-O-[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 2,2,3,3,5,5,6,6-octadeuteriopiperazine-1,4-dicarboxylate .

The compound has a complex structure that can be represented in various formats:

RepresentationDescription
InChIInChI=1S/C21H23ClN6O5/c1-21(2,3)33-20(31)27-10-8-26(9-11-27)19(30)32-18-16-15(23-6-7-24-16)17(29)28(18)14-5-4-13(22)12-25-14/h4-7,12,18H,8-11H2,1-3H3/i8D2,9D2,10D2,11D2
InChIKeyWCXISODDJDGVCJ-JNJBWJDISA-N
SMILES[2H]C1(C(N(C(C(N1C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl)([2H])[2H])([2H])[2H])C(=O)OC(C)(C)C)([2H])[2H])[2H]

These identifiers provide important chemical information that enables researchers to precisely track and analyze this compound in various research contexts .

Relationship to Zopiclone and Its Metabolites

N-Boc-N-desmethyl Zopiclone-d8 is intimately connected to Zopiclone, a non-benzodiazepine hypnotic medication used in the treatment of insomnia. Understanding this relationship provides context for the compound's research applications.

Metabolic Pathway Connection

N-desmethyl Zopiclone is one of the primary metabolites of Zopiclone formed through demethylation. Research has established that this metabolite can be detected in biological samples following Zopiclone administration . In a controlled study where volunteers consumed either 5 or 10 mg of Zopiclone, both the parent drug and N-desmethyl Zopiclone were detected in hair samples, with the metabolite-to-parent ratio ranging from 0.6 to 3.4 (median = 1.2) .

The deuterated and Boc-protected version of this metabolite (N-Boc-N-desmethyl Zopiclone-d8) serves as an important reference standard for accurately tracking and quantifying these compounds in biological matrices .

Comparative Analysis of Related Compounds

Several related compounds form a family of research tools for studying Zopiclone pharmacology:

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)
Zopiclone43200-80-2C17H17ClN6O3388.81
N-Desmethyl Zopiclone59878-63-6C16H15ClN6O3374.78
N-Boc-N-desmethyl Zopiclone1076199-62-6C21H23ClN6O5474.90
N-Boc-N-desmethyl Zopiclone-d81246820-47-2C21H15D8ClN6O5482.95
N-Desmethyl Zopiclone-d81189805-43-3C16H7D8ClN6O3382.83
N-Desmethyl Zopiclone-d8 Hydrochloride1189719-74-1C16H8D8Cl2N6O3419.29

Each of these compounds serves specific research purposes in the analysis of Zopiclone metabolism and pharmacokinetics .

Research Applications and Utility

The unique properties of N-Boc-N-desmethyl Zopiclone-d8 make it particularly valuable for various research applications in pharmaceutical science and analytical chemistry.

Analytical Chemistry Applications

N-Boc-N-desmethyl Zopiclone-d8 serves as an essential internal standard for quantitative analysis of Zopiclone and its metabolites in biological samples. The deuterium labeling creates a mass shift that allows for clear differentiation between the internal standard and the analytes of interest when using mass spectrometry techniques .

Research has demonstrated that ultra-high performance liquid chromatography–tandem mass spectrometry (UHPLC-MS/MS) methods can effectively detect and quantify Zopiclone and N-desmethylzopiclone in biological samples with high precision. For example, in hair analysis, the limit of quantification (LLOQ) for N-desmethylzopiclone was established at 2 pg/mg, with acceptable precision and accuracy parameters .

Pharmacokinetic Studies

The deuterated compound plays a crucial role in pharmacokinetic studies of Zopiclone. In a controlled study examining drug distribution in hair samples, researchers were able to detect N-desmethylzopiclone at concentrations ranging from 5.4 to 300 pg/mg in participants who received a 5 mg dose, and 25–410 pg/mg in those who received a 10 mg dose .

The distribution patterns revealed that the highest concentrations of both zopiclone and N-desmethylzopiclone were typically found in hair samples collected 30 or 60 days after intake, with the compounds detectable for up to 120 days following a single administration .

Forensic Toxicology Applications

N-Boc-N-desmethyl Zopiclone-d8 has significant utility in forensic toxicology, particularly in cases of suspected drug-facilitated crimes (DFC). Research has demonstrated that analyzing short hair segments can provide valuable information about the timing of drug ingestion. For instance, one study identified zopiclone concentrations of 2–6 pg/mg in hair segments from a DFC victim 17 months after an assault, with N-desmethylzopiclone detected in three segments .

Chemical Synthesis and Stability

The synthesis and stability characteristics of N-Boc-N-desmethyl Zopiclone-d8 are important considerations for its research applications.

Analytical Detection Methods

The accurate detection and quantification of N-Boc-N-desmethyl Zopiclone-d8 and related compounds in research settings require sophisticated analytical techniques.

Mass Spectrometry Parameters

Mass spectrometry is the method of choice for analyzing deuterated compounds like N-Boc-N-desmethyl Zopiclone-d8. Typical multiple-reaction monitoring transitions for related compounds include:

CompoundQuantifier TransitionCollision EnergyQualifier TransitionCollision Energy
Zopiclonem/z 389 > 24517 eVm/z 389 > 21733 eV
N-desmethylzopiclonem/z 375 > 24534 eVm/z 375 > 21722 eV
Zopiclone N-oxidem/z 405 > 14312 eVm/z 405 > 11259 eV
Zopiclone-D8 (IS)m/z 397 > 24520 eV--

For N-Boc-N-desmethyl Zopiclone-d8, the molecular weight of 482.95 g/mol would result in distinct transition ions that enable its specific detection and differentiation from non-deuterated and non-protected analogs .

Validation Parameters

Method validation for the detection of Zopiclone metabolites typically includes parameters such as:

  • Limit of detection (LOD)

  • Limit of quantification (LLOQ): For related compounds, LLOQs as low as 0.5-2 pg/mg have been established

  • Linearity range: Typically from LLOQ to 1000 pg/mg

  • Precision: <11% coefficient of variation

  • Accuracy: Typically within 99-100% of expected values

  • Process efficiency: 32-68% for related compounds

These validation parameters ensure reliable analytical results when using N-Boc-N-desmethyl Zopiclone-d8 as an internal standard .

Future Research Directions

The ongoing development and application of N-Boc-N-desmethyl Zopiclone-d8 in pharmaceutical research points to several promising future directions.

Advanced Metabolomics Applications

As metabolomics continues to evolve as a key field in drug development and personalized medicine, compounds like N-Boc-N-desmethyl Zopiclone-d8 will likely find expanded applications in comprehensive metabolic profiling of sedative-hypnotic drugs. The ability to precisely track metabolites through complex biological systems will contribute to a deeper understanding of drug effects and side effects.

Novel Analytical Methodologies

Future research may focus on developing even more sensitive and specific analytical methods that leverage N-Boc-N-desmethyl Zopiclone-d8 as a reference standard. Emerging technologies such as high-resolution mass spectrometry, ion mobility spectrometry, and advanced chromatographic techniques could further enhance the detection capabilities for Zopiclone and its metabolites in complex biological matrices.

Drug Development Applications

The insights gained from studying Zopiclone metabolism using deuterated standards like N-Boc-N-desmethyl Zopiclone-d8 could inform the development of next-generation sedative-hypnotic medications with improved safety profiles, reduced side effects, and more predictable pharmacokinetics.

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